molecular formula C20H26N2O4S B5205626 N~1~-(tert-butyl)-N~2~-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide

N~1~-(tert-butyl)-N~2~-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide

Cat. No. B5205626
M. Wt: 390.5 g/mol
InChI Key: QZZPUCOEEFEODX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~1~-(tert-butyl)-N~2~-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide, commonly known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of cancer research. The compound has shown promising results in preclinical studies and has the potential to be developed as a therapeutic agent for various types of cancer.

Mechanism of Action

TAK-659 is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in the signaling pathways of B-cells and other immune cells. By inhibiting BTK, TAK-659 blocks the activation and proliferation of cancer cells and enhances the immune response against cancer.
Biochemical and Physiological Effects:
TAK-659 has been shown to have several biochemical and physiological effects in preclinical studies. The compound inhibits the phosphorylation of BTK and downstream signaling molecules, leading to the inhibition of cell proliferation and survival. TAK-659 also enhances the activity of immune cells, such as T-cells and natural killer cells, against cancer cells. Moreover, TAK-659 has been found to penetrate the blood-brain barrier, making it a potential therapeutic agent for brain tumors.

Advantages and Limitations for Lab Experiments

One of the main advantages of TAK-659 is its selectivity and potency against BTK, which makes it a promising therapeutic agent for cancer. However, the compound has some limitations in lab experiments, such as its low solubility in water and its instability in acidic conditions. Moreover, TAK-659 has not been tested in clinical trials yet, and its safety and efficacy in humans remain to be determined.

Future Directions

There are several future directions for the research and development of TAK-659. One direction is to investigate the combination of TAK-659 with other cancer therapies, such as chemotherapy and immunotherapy, to enhance their efficacy. Another direction is to study the safety and efficacy of TAK-659 in clinical trials, which will provide valuable information for its potential use in cancer patients. Moreover, further studies are needed to understand the mechanism of action of TAK-659 and its effects on other signaling pathways and immune cells.

Synthesis Methods

The synthesis of TAK-659 involves several steps, starting with the reaction between tert-butyl isocyanide and 2-bromoethoxybenzene to form N-tert-butyl-N-(2-ethoxyphenyl)formamidine. This intermediate is then reacted with phenylsulfonyl chloride to form N-tert-butyl-N-(2-ethoxyphenyl)-N-(phenylsulfonyl)formamidine. Finally, the addition of glycine ethyl ester hydrochloride leads to the formation of TAK-659.

Scientific Research Applications

TAK-659 has been extensively studied in preclinical models of cancer and has shown promising results in inhibiting the growth and proliferation of cancer cells. The compound has been shown to be effective against various types of cancer, including lymphoma, leukemia, and solid tumors. In addition, TAK-659 has been found to enhance the efficacy of other cancer therapies, such as chemotherapy and immunotherapy.

properties

IUPAC Name

2-[N-(benzenesulfonyl)-2-ethoxyanilino]-N-tert-butylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O4S/c1-5-26-18-14-10-9-13-17(18)22(15-19(23)21-20(2,3)4)27(24,25)16-11-7-6-8-12-16/h6-14H,5,15H2,1-4H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZZPUCOEEFEODX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N(CC(=O)NC(C)(C)C)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.